molecular formula C16H21N3O2 B2828396 ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 2034352-56-0

ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B2828396
CAS No.: 2034352-56-0
M. Wt: 287.363
InChI Key: QIPWVQVMCDMKOM-UHFFFAOYSA-N
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Description

Ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Biological Activity

Ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C16H21N3O2
  • Molecular Weight : 287.36 g/mol
  • CAS Number : 2034352-56-0

The compound features a pyrazole ring substituted with dimethyl and phenyl groups, which contributes to its unique chemical behavior and biological activity.

Anticancer Properties

Research has highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that certain pyrazole derivatives exhibit antiproliferative effects on breast cancer (MDA-MB-231), liver cancer (HepG2), and other cancer cell types. These compounds often target key regulatory proteins involved in cell cycle progression and apoptosis .
  • Mechanisms of Action : The anticancer effects are attributed to the inhibition of enzymes such as topoisomerase II and EGFR, which are critical for DNA replication and repair processes in cancer cells . Additionally, some pyrazole derivatives have been linked to the modulation of signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Evaluation

A study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The results demonstrated that these compounds could effectively inhibit the growth of several cancer cell lines in vitro, indicating their potential as anticancer agents .

Molecular Modeling Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and inflammation, supporting its potential therapeutic roles .

Data Table: Biological Activities of this compound

Biological Activity Target/Mechanism Reference
AnticancerInhibition of topoisomerase II
Inhibition of EGFR
Anti-inflammatoryInhibition of COX
Modulation of cytokines

Properties

IUPAC Name

ethyl N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-4-21-16(20)17-10-11-19-13(3)15(12(2)18-19)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPWVQVMCDMKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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